Azido-PEG3-S-PEG4-t-butyl ester

Lipophilicity Solubility profiling PROTAC formulation

Azido-PEG3-S-PEG4-t-butyl ester (CAS 2055041-19-3) is a heterobifunctional polyethylene glycol (PEG)-based linker characterized by an azide group at one terminus, a tert-butyl protected carboxyl group at the other, and a thioether bond centrally positioned within the PEG backbone. With a molecular formula of C23H45N3O9S and a molecular weight of 539.68 g/mol, this compound is classified as a click chemistry reagent and PROTAC linker intermediate, enabling orthogonal conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition chemistry.

Molecular Formula C23H45N3O9S
Molecular Weight 539.7 g/mol
Cat. No. B8106164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG3-S-PEG4-t-butyl ester
Molecular FormulaC23H45N3O9S
Molecular Weight539.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C23H45N3O9S/c1-23(2,3)35-22(27)4-6-28-8-10-30-12-13-32-15-17-34-19-21-36-20-18-33-16-14-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3
InChIKeyUPJKMGHIPNYNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG3-S-PEG4-t-butyl ester: Chemical Profile and Procurement Baseline for Heterobifunctional PEG Linker Selection


Azido-PEG3-S-PEG4-t-butyl ester (CAS 2055041-19-3) is a heterobifunctional polyethylene glycol (PEG)-based linker characterized by an azide group at one terminus, a tert-butyl protected carboxyl group at the other, and a thioether bond centrally positioned within the PEG backbone . With a molecular formula of C23H45N3O9S and a molecular weight of 539.68 g/mol, this compound is classified as a click chemistry reagent and PROTAC linker intermediate, enabling orthogonal conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition chemistry .

Why Generic PEG Linker Substitution is Not Advisable for Azido-PEG3-S-PEG4-t-butyl ester Applications


Substituting Azido-PEG3-S-PEG4-t-butyl ester with superficially similar heterobifunctional PEG linkers introduces quantifiable risk of synthetic failure or degraded conjugate performance due to three structural features that lack direct equivalence across commercial analogs: (1) the thioether bond's resistance to hydrolytic degradation, a property not shared by all-ether PEG backbones [1]; (2) the tert-butyl ester protecting group that enables true orthogonal stepwise coupling without self-polymerization, a functional safeguard absent in free carboxylic acid linkers ; and (3) the asymmetric PEG3-S-PEG4 spacer configuration, which yields a specific molecular geometry that differs from symmetric PEG linkers in both length and conformational freedom profiles [2].

Quantitative Evidence Guide: Verifiable Differentiation of Azido-PEG3-S-PEG4-t-butyl ester


LogP Value: Hydrophobicity-Limited Aqueous Compatibility Relative to Longer PEG Linkers

Azido-PEG3-S-PEG4-t-butyl ester exhibits a calculated LogP value of 1.6, as reported in vendor physicochemical characterization data . This value represents the octanol-water partition coefficient for this specific PEG3-S-PEG4 heterobifunctional architecture containing a central thioether and terminal tert-butyl ester. The LogP of 1.6 reflects a specific balance between the hydrophilic PEG chain segments and the hydrophobicity contributed by the tert-butyl protecting group and the sulfur atom. In contrast, extended PEG linkers such as PEG24 derivatives exhibit LogP values approximately 2.1 or higher for the non-PEGylated core structures, with PEGylation reducing effective LogP proportionally to the number of ethylene glycol units .

Lipophilicity Solubility profiling PROTAC formulation

Thioether Linkage: Enhanced Hydrolytic Stability Relative to All-Ether PEG Backbones

The thioether bond located centrally within the Azido-PEG3-S-PEG4-t-butyl ester backbone confers stability against hydrolysis and oxidation, a property explicitly noted in product documentation for structurally analogous PEG3-S-PEG4 linkers [1]. This thioether bridge, connecting the PEG3 and PEG4 segments, provides a distinct physicochemical advantage over all-ether PEG linkers of comparable length, which lack the hydrolytic resistance conferred by the sulfur atom. The stability profile is relevant to bioconjugation, polymer modification, and surface functionalization applications where linker integrity under aqueous reaction conditions is a prerequisite for successful conjugation [1].

Hydrolytic stability Bioconjugation Linker degradation

Tert-Butyl Ester Protection: Prevention of Self-Coupling Relative to Free Carboxylic Acid Linkers

The tert-butyl protected carboxyl group in Azido-PEG3-S-PEG4-t-butyl ester prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions, as documented in vendor product specifications . This protection strategy enables true orthogonal stepwise conjugation: the azide terminus can undergo click chemistry with alkyne-bearing molecules (via CuAAC or SPAAC) while the tert-butyl ester remains inert, after which the carboxyl group can be deprotected under mild acidic conditions for subsequent amide or ester bond formation. In contrast, heterobifunctional linkers bearing free carboxylic acid termini are susceptible to unwanted self-reactivity and intermolecular crosslinking during storage and handling [1].

Orthogonal protection Stepwise conjugation Linker stability

Asymmetric PEG3-S-PEG4 Spacer: Linker Length Optimization for Ternary Complex Formation in PROTAC Design

The PEG3-S-PEG4 spacer architecture of Azido-PEG3-S-PEG4-t-butyl ester provides a linker span that falls within the empirically validated range (PEG4 to PEG8) recognized as the gold standard for PROTAC linker design [1]. Research on PEG linker length in targeted protein degradation demonstrates that progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, correlating with lower cellular EC50 values [1]. The PEG3-S-PEG4 configuration, comprising approximately seven ethylene glycol equivalents with a central thioether interruption, occupies a specific position along the flexibility-stability continuum: shorter than PEG8 homologues which provide additional conformational sampling, yet longer and more flexible than the near-rigid PEG4 scaffold [1].

PROTAC linker Ternary complex Linker length optimization

Azido-PEG3-S-PEG4-t-butyl ester: Evidence-Based Application Scenarios for Scientific Procurement


PROTAC Synthesis Requiring Orthogonal Sequential Conjugation with Defined Linker Length

Based on the combined evidence of tert-butyl ester protection preventing self-coupling and the PEG3-S-PEG4 linker length falling within the validated PEG4-PEG8 gold standard range for ternary complex formation [1], this compound is optimally deployed for PROTAC synthesis requiring stepwise, controlled conjugation: the azide terminus can first undergo click chemistry with an alkyne-modified target protein ligand while the protected carboxyl remains inert; subsequent acidic deprotection enables amide coupling to an E3 ligase ligand bearing a primary amine. This workflow is not achievable with free carboxylic acid linkers due to uncontrolled side reactions during the first coupling step .

Aqueous Bioconjugation Requiring Enhanced Linker Backbone Stability

The thioether bond in Azido-PEG3-S-PEG4-t-butyl ester confers resistance to hydrolysis and oxidation compared to all-ether PEG linkers [2], making this compound a preferred selection for bioconjugation reactions conducted in aqueous media over extended time courses. Applications such as antibody-drug conjugate (ADC) intermediate preparation or polymer surface functionalization, where linker integrity under aqueous conditions directly impacts conjugation yield and product homogeneity, benefit from the enhanced stability profile of the thioether-containing backbone [2].

Formulation Development Requiring Quantifiable Lipophilicity Parameters

The calculated LogP value of 1.6 provides a quantitative parameter for predicting aqueous solubility and organic solvent compatibility during formulation development. This LogP value, representing a specific balance between the hydrophilic PEG3-S-PEG4 chain and the hydrophobic contributions of the tert-butyl ester and thioether, can be directly compared against LogP values of alternative linkers (e.g., longer PEG chains with LogP ≈ 2.1 ) to inform solvent selection and solubility optimization strategies in a procurement decision framework.

Multi-Step Synthetic Workflows Requiring True Orthogonal Protection

The tert-butyl protected carboxyl group provides stability under basic and nucleophilic reaction conditions that would hydrolyze or react with free carboxylic acids , enabling multi-step synthetic workflows where the azide terminus is engaged first without affecting the carboxylate functionality. This orthogonal protection scheme is essential for applications requiring precise control over conjugation stoichiometry and sequence, such as the synthesis of well-defined heterotrifunctional constructs or the sequential attachment of distinct payloads to a central scaffold .

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